1-Bromo-3-(hexyloxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-bromo-3-(hexyloxy)benzene involves bromination reactions and the introduction of the hexyloxy group into the benzene ring. Similar compounds, like 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized, showing the versatility of brominated benzenes as precursors in organic synthesis (Patil et al., 2012).
Molecular Structure Analysis
Brominated benzene derivatives, including those with substituents like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, demonstrate diverse molecular arrangements. These structures often feature supramolecular characteristics such as hydrogen bonding and π–π interactions, which can be analyzed through crystallography and DFT studies (Stein, Hoffmann, & Fröba, 2015).
Chemical Reactions and Properties
The reactivity of this compound can be inferred from related compounds that undergo reactions like palladium-catalyzed coupling or reactions with organolithium compounds. For example, 1-bromo-1-lithioethene has been utilized in organic synthesis for 1,2-addition reactions with aldehydes and ketones, indicating the potential reactivity of brominated benzenes in similar contexts (Novikov & Sampson, 2005).
Scientific Research Applications
Synthesis and Characterization of Compounds for Electrochemical Studies : The synthesis of compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related molecules, which are used in electrochemical studies showing chemically reversible oxidations, demonstrates applications in the field of organometallic chemistry and electrochemistry (Fink et al., 1997).
Natural Product Synthesis : The total synthesis of naturally occurring biologically active compounds starting from bromobenzene derivatives illustrates the role of these compounds in pharmaceutical and medicinal chemistry (Akbaba et al., 2010).
Graphene Nanoribbon Synthesis : 1-Bromo-4-(3,7-dimethyloctyl)benzene is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which are important for advancements in materials science and nanotechnology (Patil et al., 2012).
Study of Supramolecular Features and Crystal Structures : Research on derivatives of bromobenzene, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, contributes to the understanding of supramolecular interactions and crystallography (Stein et al., 2015).
Ring Halogenations in Organic Chemistry : The use of bromobenzene derivatives in ring halogenation reactions highlights their application in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Synthesis of Non-Peptide Small Molecular Antagonists : Bromobenzene derivatives are used in the synthesis of non-peptide CCR5 antagonists, indicating their relevance in developing therapeutic agents (Bi, 2015).
Investigating Molecular Self-Assembly : Studies on the self-assembly of bromobenzene derivatives on graphite surfaces contribute to the understanding of molecular self-assembly and surface chemistry (Li et al., 2012).
Synthesis of Heterogeneous Compounds : Bromobenzene derivatives are used in the synthesis of various biologically active compounds and intermediates, demonstrating their versatility in chemical synthesis (Jones et al., 2012).
properties
IUPAC Name |
1-bromo-3-hexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYXVTVHYHKYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650569 | |
Record name | 1-Bromo-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161291-04-9 | |
Record name | 1-Bromo-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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